BVT-3498, identified by the chemical structure with the CAS number 376641-49-5, is a synthetic compound primarily studied for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of cortisone to active cortisol, implicating BVT-3498 in potential therapeutic applications related to cortisol regulation, such as metabolic syndrome and cardiovascular diseases. The compound serves as a tool in biochemical research to elucidate the physiological roles of 11β-HSD1 and its implications in various health conditions.
BVT-3498 is sourced from various chemical suppliers and is classified under small molecule inhibitors. Its primary application lies in medicinal chemistry and pharmacological research, particularly in studies involving steroid metabolism and endocrine functions. The compound is also noted for its utility in industrial applications related to drug development targeting metabolic disorders.
The synthesis of BVT-3498 involves a multi-step process starting from commercially available precursors. Key steps include:
Industrial production methods mirror these synthetic routes but are optimized for scalability, emphasizing high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Molecular weight and other physicochemical properties can be derived from structural analyses using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry, which confirm the identity and purity of synthesized batches.
BVT-3498 undergoes several chemical transformations, including:
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and diverse nucleophiles for substitution processes. The reaction conditions are typically tailored to achieve desired outcomes while maintaining high selectivity.
BVT-3498 functions primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. By blocking this enzyme, BVT-3498 prevents the conversion of inactive cortisone into active cortisol, thereby lowering cortisol levels in physiological systems. This mechanism is significant for understanding cortisol-related disorders and developing therapeutic strategies for conditions such as obesity and hypertension.
While specific numerical data on physical properties like melting point or boiling point were not provided in the search results, BVT-3498's solubility profile and stability under various conditions can be inferred based on its structural characteristics. Typically, compounds similar to BVT-3498 exhibit moderate solubility in organic solvents but may have limited aqueous solubility.
Chemical properties include reactivity patterns typical of small molecule inhibitors, such as stability under acidic or basic conditions, which are crucial for formulation in pharmaceutical applications.
BVT-3498 has several notable applications in scientific research:
The ongoing research surrounding BVT-3498 continues to highlight its importance in both fundamental science and applied medical contexts.
BVT-3498 (also designated AMG-311) represents a groundbreaking class of small-molecule therapeutics designed to selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in glucocorticoid metabolism. Unlike conventional diabetes medications that primarily target insulin secretion or peripheral glucose uptake, BVT-3498 operates through tissue-specific cortisol modulation. By inhibiting 11β-HSD1’s reductase activity, it reduces intracellular regeneration of active cortisol from inactive cortisone in metabolic tissues—notably liver and adipose tissue—where glucocorticoid overexposure drives insulin resistance and dyslipidemia [3] [5].
This mechanism offers distinct advantages:
Table 1: Comparative Mechanisms of BVT-3498 vs. Conventional Antidiabetic Agents
Therapeutic Class | Primary Target | Limitations | BVT-3498 Differentiation |
---|---|---|---|
Sulfonylureas | Pancreatic β-cells | Hypoglycemia risk | No hypoglycemia risk |
Metformin | Hepatic gluconeogenesis | GI intolerance | Novel cortisol modulation |
Thiazolidinediones | PPARγ | Weight gain, edema | Reduces visceral adiposity |
The development trajectory of BVT-3498 exemplifies the strategic partnerships driving biopharmaceutical innovation. In 2003, Amgen secured exclusive global licensing rights (excluding Nordic regions) to Biovitrum’s 11β-HSD1 inhibitor portfolio in a landmark $86.5 million upfront deal, with additional milestone payments and royalties upon commercialization [1] [8]. This agreement highlighted:
Table 2: Key Milestones in BVT-3498 Development
Year | Phase | Study Design | Outcomes |
---|---|---|---|
2002 | Phase I | 66 healthy volunteers | Target engagement confirmed; favorable safety [4] |
2003 | Phase IIa | 100+ T2D patients (Finland/Sweden); randomized, double-blind, placebo-controlled | Primary endpoint: improved glycaemic control; secondary: lipid/body composition [2] |
2003 | Partnership | Amgen-Biovitrum licensing | $86.5M upfront; global development rights to Amgen [8] |
The rationale for targeting 11β-HSD1 stems from its pathological role in metabolic syndrome:
Table 3: Pathophysiological Links Between 11β-HSD1 and Metabolic Disease
Tissue | 11β-HSD1 Dysregulation | Metabolic Consequence | BVT-3498 Action |
---|---|---|---|
Adipose | ↑ 2–3 fold in obesity | Visceral fat accumulation; adipokine dysregulation | ↓ Cortisol-induced adipogenesis |
Liver | ↑ Activity in NAFLD/NASH | ↑ Gluconeogenesis; hepatic insulin resistance | ↓ Hepatic glucose output |
Muscle | Moderate expression | Impaired glucose uptake; insulin resistance | ↑ GLUT4 translocation |
Concluding Remarks
BVT-3498 remains a seminal case study in targeting pre-receptor glucocorticoid metabolism. While its clinical development was discontinued (reasons undisclosed), it catalyzed the advancement of over 20 investigational 11β-HSD1 inhibitors, with several reaching Phase II/III trials [10]. Its legacy underscores the viability of enzyme-targeted strategies for multi-factorial metabolic diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7